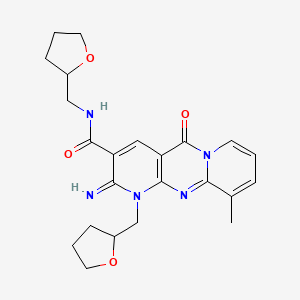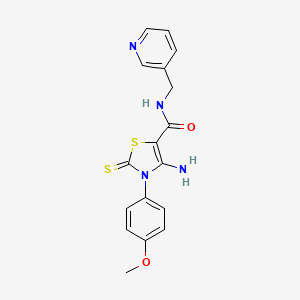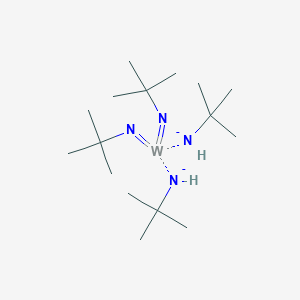
bis(tert-butylimino)tungsten;tert-butylazanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tert-butylimino)tungsten;tert-butylazanide is an organometallic compound that features tungsten as its central metal atom. This compound is known for its unique structure, which includes tert-butylimino and tert-butylazanide ligands. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(tert-butylimino)tungsten;tert-butylazanide typically involves the reaction of tungsten chloride with tert-butyliminoamine in a suitable solvent. The reaction proceeds as follows:
Preparation of tert-butyliminoamine: tert-butyl iminobenzoate is reacted with dimethylamine to obtain tert-butyliminoamine.
Formation of this compound: tert-butyliminoamine is then reacted with tungsten chloride in a desired solvent to produce the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in high purity forms, such as 99.99% trace metals basis .
Chemical Reactions Analysis
Types of Reactions
Bis(tert-butylimino)tungsten;tert-butylazanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten.
Substitution: The tert-butylimino and tert-butylazanide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas or lithium aluminum hydride for reduction. Substitution reactions often require specific ligands and catalysts to facilitate the exchange of ligands.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield tungsten oxides, while reduction reactions produce lower oxidation states of tungsten.
Scientific Research Applications
Bis(tert-butylimino)tungsten;tert-butylazanide has several scientific research applications, including:
Biology: The compound’s reactivity makes it useful in various biochemical assays and studies.
Industry: It is used in the manufacturing of thin films and coatings for electronic devices.
Mechanism of Action
The mechanism of action of bis(tert-butylimino)tungsten;tert-butylazanide involves its ability to act as a catalyst in various chemical reactions. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, facilitating the desired chemical transformations. The exact pathways and targets depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI): This compound has similar ligands but includes dimethylamino groups instead of tert-butylazanide.
Tris(diethylamido)(tert-butylimido)tantalum(V): A similar organometallic compound with tantalum as the central metal atom.
Bis(cyclopentadienyl)tungsten(IV) dihydride: Another tungsten-based compound with different ligands.
Uniqueness
Bis(tert-butylimino)tungsten;tert-butylazanide is unique due to its specific combination of tert-butylimino and tert-butylazanide ligands, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring high purity and specific reactivity, such as thin film deposition and catalysis.
Properties
Molecular Formula |
C16H38N4W-2 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
bis(tert-butylimino)tungsten;tert-butylazanide |
InChI |
InChI=1S/2C4H10N.2C4H9N.W/c4*1-4(2,3)5;/h2*5H,1-3H3;2*1-3H3;/q2*-1;;; |
InChI Key |
SHVWQPSVTQJQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[NH-].CC(C)(C)[NH-].CC(C)(C)N=[W]=NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



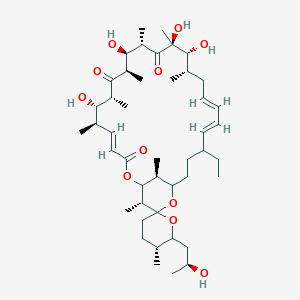
![methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate](/img/structure/B12055408.png)
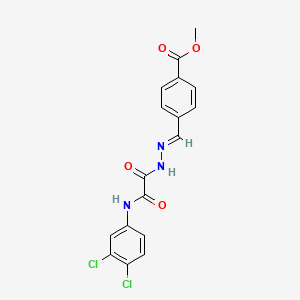
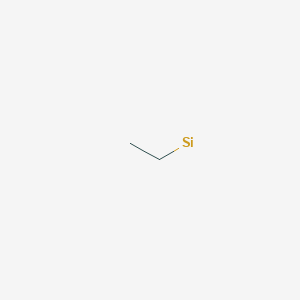
![6-Amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055437.png)

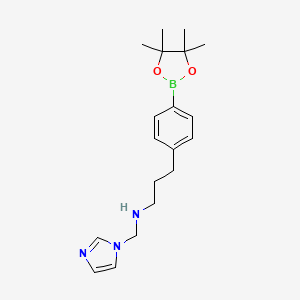

![N-(2-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12055446.png)
![N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride](/img/structure/B12055453.png)
